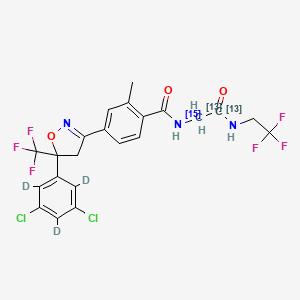

Fluralaner-13C2,15N,d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17Cl2F6N3O3 |

|---|---|

Molecular Weight |

562.3 g/mol |

IUPAC Name |

4-[5-(3,5-dichloro-2,4,6-trideuteriophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)(1,2-13C2)ethyl](15N)benzamide |

InChI |

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/i5D,6D,7D,9+1,18+1,31+1 |

InChI Key |

MLBZKOGAMRTSKP-XZSFFWIWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2(CC(=NO2)C3=CC(=C(C=C3)C(=O)[15NH][13CH2][13C](=O)NCC(F)(F)F)C)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Safety of Fluralaner-13C2,15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of Fluralaner-13C2,15N,d3. As an isotopically labeled compound, its chemical and toxicological properties are considered equivalent to its parent compound, Fluralaner. The data presented herein is derived from the Safety Data Sheets (SDS) and scientific literature for Fluralaner.

Chemical and Physical Properties

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class.[1] Key physical and chemical data are summarized below.

| Property | Value |

| IUPAC Name | 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}benzamide[2] |

| CAS Number | 864731-61-3[3] |

| Molecular Formula | C22H17Cl2F6N3O3[2] |

| Molar Mass | 556.29 g·mol−1[2] |

| Log P (octanol/water) | 5.35[4] |

| Appearance | Solid[5] |

Toxicological Information

Fluralaner exhibits selective toxicity towards arthropods over mammals.[4] The primary mechanism of action involves the antagonism of ligand-gated chloride channels (GABA and L-glutamate receptors) in the nervous system of insects and acari, leading to hyperexcitation, paralysis, and death.[1][2][6]

Acute Toxicity: Not classified as acutely toxic based on available data.[5]

Irritation and Sensitization:

-

Skin: No irritant effect observed.[3]

-

Eye: No irritating effect observed.[3]

-

Sensitization: Not considered a skin sensitizer.[7]

Reproductive Toxicity: Fluralaner is classified as a suspected reproductive toxicant (Category 2).[5][7][8][9]

-

Fertility: In a two-generation study in rats, no effects on fertility were observed at a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg body weight. However, post-implantation loss and adverse neonatal effects were noted at a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg body weight.[7][9]

-

Developmental Toxicity: In a rabbit developmental study, skeletal and visceral malformations were observed at a NOAEL of 10 mg/kg body weight, with maternal toxicity also noted.[9]

Carcinogenicity: Fluralaner is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA).[3]

Hazard Identification and Safety Precautions

GHS Hazard Statements:

Precautionary Statements: A summary of key precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | P201: Obtain special instructions before use.[3][7][8] |

| P202: Do not handle until all safety precautions have been read and understood.[3][7][8] | |

| P273: Avoid release to the environment.[3][8] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][8] | |

| Response | P308 + P313: IF exposed or concerned: Get medical advice/attention.[3][7][8] |

| P391: Collect spillage.[8] | |

| Storage | P405: Store locked up.[5][7][8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |

Experimental Protocols

MDR1(-/-) Collie Safety Study: A study was conducted to investigate the safety of fluralaner in Collies with a homozygous MDR1 deletion mutation, which can lead to increased sensitivity to certain drugs.

-

Methodology: Sixteen MDR1(-/-) Collies were divided into two groups of eight. One group received a single oral dose of fluralaner chewable tablets at 168 mg/kg (three times the highest expected clinical dose). The control group was sham-dosed. The animals were clinically observed for 28 days following treatment.

-

Results: No adverse events were observed in the fluralaner-treated group.

Visualizations

Mechanism of Action Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. Fluralaner - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. Fluralaner activity against life stages of ticks using Rhipicephalus sanguineus and Ornithodoros moubata IN in vitro contact and feeding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msd.com [msd.com]

- 8. msd.com [msd.com]

- 9. msd.com [msd.com]

- 10. Safety of fluralaner, a novel systemic antiparasitic drug, in MDR1(−/−) Collies after oral administration - Vetsmart Bulário [vetsmart.com.br]

Technical Guide: Certificate of Analysis for Fluralaner-13C2,15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for the isotopically labeled compound Fluralaner-13C2,15N,d3. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize this standard in their analytical and research workflows. This document outlines the key quantitative data, experimental protocols for analysis, and the biological mechanism of action of fluralaner.

Representative Certificate of Analysis

A specific Certificate of Analysis for every batch of Fluralaner-13C2,15N,d3 is provided by the supplier. Below is a representative example summarizing the typical data provided.

Product Information

| Parameter | Specification |

| Product Name | Fluralaner-13C2,15N,d3 |

| Catalogue Number | Varies by supplier |

| CAS Number | Not available |

| Molecular Formula | C₂₀¹³C₂H₁₄D₃Cl₂F₆N¹⁵NO₃ |

| Molecular Weight | 562.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at -20°C for long-term, 4°C for short-term |

Quality Control Data

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

| Isotopic Purity | Mass Spec | ≥99% | 99.2% |

| Residual Solvents | GC-MS | Per USP <467> | Complies |

Experimental Protocols

Detailed methodologies for the key analytical experiments performed to ensure the quality and identity of Fluralaner-13C2,15N,d3 are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the Fluralaner-13C2,15N,d3 standard.

-

Instrumentation : Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient :

-

0-2 min: 20% B

-

2-15 min: 20% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 20% B

-

20-25 min: 20% B

-

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection Wavelength : 265 nm

-

Injection Volume : 10 µL

-

Sample Preparation : The sample is dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and assess the isotopic enrichment of Fluralaner-13C2,15N,d3.

-

Instrumentation : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Negative Electrospray Ionization (ESI-).

-

Scan Range : m/z 100-700.

-

Capillary Voltage : 3.5 kV.

-

Cone Voltage : 40 V.

-

Source Temperature : 150°C.

-

Desolvation Temperature : 350°C.

-

Sample Infusion : The sample, prepared in methanol at 10 µg/mL, is infused directly into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is utilized to confirm the chemical structure of the compound.

-

Instrumentation : 400 MHz NMR Spectrometer.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Concentration : Approximately 5 mg of the compound is dissolved in 0.7 mL of DMSO-d₆.

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters :

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 10 µs

-

Signaling Pathway and Experimental Workflow

Fluralaner Mechanism of Action

Fluralaner is an insecticide and acaricide that functions by antagonizing ligand-gated chloride channels.[1] It potently blocks both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[1] This inhibition prevents the influx of chloride ions, leading to neuronal hyperexcitability, paralysis, and ultimately the death of the target organism.[2]

Caption: Fluralaner's antagonism of GABA and glutamate-gated chloride channels.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Fluralaner-13C2,15N,d3 as an internal standard in a quantitative bioanalytical study.

Caption: A generalized workflow for quantitative analysis using an internal standard.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Fluralaner in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is effective against fleas and ticks in veterinary medicine. Understanding the pharmacokinetic profile of Fluralaner is crucial for optimizing dosage regimens and ensuring its efficacy and safety. This document provides a detailed protocol for the quantitative analysis of Fluralaner in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose. The protocols and data presented are compiled from various validated studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Fluralaner in plasma across different species and administration routes, as well as the typical validation parameters for the analytical methods.

Table 1: Pharmacokinetic Parameters of Fluralaner in Plasma

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | Terminal Half-life (days) | Reference |

| Dog | Oral | 12.5 | 727 (approx.) | 1 | 12-15 | [1][2] |

| Dog | Oral | 25 | 1500 (approx.) | 1 | 12-15 | [1][2] |

| Dog | Oral | 50 | 2500 (approx.) | 1 | 12-15 | [1][2] |

| Dog | Intravenous | 12.5 | N/A | N/A | 15 | [1][2] |

| Dog | Topical | 25 | 727 | 7-63 (plateau) | 17-21 | [3][4] |

| Cat | Topical | 20 | 757 | 3-21 | N/A | [4] |

| Horse | Oral | 10 | 162.1 ± 21.6 | 0.42 ± 0.14 | 6.03 ± 3.87 | [5] |

| Horse | Oral | 25 | 403.3 ± 129.5 | 0.64 ± 0.29 | 3.02 ± 0.25 | [5] |

| Chicken | Oral (drinking water) | 0.5 (twice) | 560 | 1 (after first dose) | N/A | [6] |

Note: Cmax and Tmax values can vary depending on factors such as fed/fasted state. For instance, in dogs, administration with food can increase Cmax and AUC by a factor of 2.1 to 2.5.[7]

Table 2: Analytical Method Validation Parameters

| Parameter | Typical Range/Value | Reference |

| Linearity Range | 10.0 to 2500 ng/mL | [1][8][9] |

| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | [1][7][8][9] |

| Accuracy | 91% - 110% | [5] |

| Precision (%RSD) | < 15% | [5][10] |

| Recovery | ~100% | [10] |

Experimental Protocols

A common and effective method for the quantitative analysis of Fluralaner in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Plasma Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for extracting Fluralaner from plasma samples.[1][8][11]

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade

-

0.1% Formic acid in water

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Sample vials

Protocol:

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

In a microcentrifuge tube, add 200 µL of plasma.

-

Add 600 µL of acetonitrile to the plasma sample (a 1:3 ratio of plasma to ACN).

-

Vortex the mixture vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Dilute the supernatant with 0.1% formic acid in water as needed to fall within the calibration curve range.

-

Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrument conditions for the analysis of Fluralaner.

Table 3: LC-MS/MS Instrument Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on the method (e.g., 70:30 v/v ACN:0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Xevo TQD) |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |

| Monitored Transitions (MRM) | Specific precursor and product ions for Fluralaner and internal standard |

| Capillary Voltage | 1.50 kV |

| Cone Voltage | 32 V |

| Desolvation Temperature | 500°C |

Note: The specific MRM transitions for Fluralaner should be optimized on the instrument being used.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Linearity and Range: Typically assessed by analyzing calibration standards at multiple concentration levels.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences.

-

Matrix Effect: Evaluated to ensure that components of the plasma matrix do not suppress or enhance the ionization of Fluralaner.

-

Stability: The stability of Fluralaner in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Fluralaner in plasma samples.

References

- 1. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. avmajournals.avma.org [avmajournals.avma.org]

- 6. Distribution of fluralaner in plasma and liver in broiler breeder hens and roosters following the administration of fluralaner (Bravecto®) via medicated drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - Vetsmart Bulário [vetsmart.com.br]

- 10. irjpms.com [irjpms.com]

- 11. researchgate.net [researchgate.net]

Revolutionizing Pharmacokinetic Studies: A Detailed Protocol Using Isotopically Labeled Fluralaner

For Immediate Release

[City, State] – [Date] – In a significant advancement for veterinary drug development, this application note details a comprehensive protocol for conducting pharmacokinetic (PK) studies using the stable isotope-labeled compound Fluralaner-13C2,15N,d3. This methodology offers researchers, scientists, and drug development professionals a highly accurate and robust framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of Fluralaner, a widely used ectoparasiticide.

The use of stable isotope labeling in pharmacokinetic research has become the gold standard for generating precise and reliable data.[][2] By incorporating heavy isotopes such as 13C, 15N, and deuterium (d), the labeled drug (Fluralaner-13C2,15N,d3) can be administered alongside the unlabeled drug. This allows for the simultaneous analysis of both compounds, effectively enabling each subject to act as its own control. This approach significantly reduces inter-subject variability and enhances the statistical power of the study.

This document provides detailed application notes and experimental protocols designed to guide researchers through every stage of a pharmacokinetic study, from animal selection and dose administration to sample analysis and data interpretation.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Fluralaner in dogs following oral and intravenous administration, compiled from multiple studies. These values provide a baseline for researchers designing new studies and for comparison with data generated using the isotopically labeled compound.

Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Half-life (t½) (days) | Bioavailability (%) |

| 12.5 | 2144 ± 860 | 1 | 24500 ± 9700 | 14.5 ± 2.9 | 34 ± 16 |

| 25 | 3948 ± 1734 | 1 | 47300 ± 19500 | 12.3 ± 4.5 | 26 ± 11 |

| 50 | 5419 ± 2086 | 1 | 58600 ± 22900 | 14.7 ± 4.4 | 20 ± 8 |

Data compiled from studies in Beagle dogs.[3][4] Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Intravenous Administration

| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*day/mL) | Half-life (t½) (days) | Volume of Distribution (Vz) (L/kg) | Clearance (Cl) (L/kg/day) |

| 12.5 | 7109 ± 908 | 76100 ± 32100 | 15.3 ± 3.4 | 3.1 ± 0.6 | 0.14 ± 0.04 |

Data compiled from studies in Beagle dogs.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for conducting a pharmacokinetic study of Fluralaner-13C2,15N,d3 in a canine model.

Study Design and Animal Model

A crossover study design is recommended to minimize individual animal variability.

-

Animal Model: Adult Beagle dogs (male and female), 1-2 years of age, weighing between 7.8 and 11.4 kg, should be used.[4] Animals should be acclimated to the study conditions and confirmed to be in good health by a veterinarian.

-

Housing: Dogs should be housed individually in pens with controlled temperature and a 12-hour light/dark cycle.[4] They should have ad libitum access to water and be fed a standard diet.[4]

-

Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.

Dose Administration

-

Oral Administration: A single oral dose of unlabeled Fluralaner (e.g., 25 mg/kg) is administered as a chewable tablet.[3] Concurrently, a microdose of Fluralaner-13C2,15N,d3 is administered intravenously. Administration with food is recommended as it significantly increases the bioavailability of oral Fluralaner.[4]

-

Intravenous Administration: For the intravenous arm of the crossover study, a single dose of unlabeled Fluralaner (e.g., 12.5 mg/kg) is administered via slow infusion over 5 minutes.[4] A microdose of Fluralaner-13C2,15N,d3 is co-administered.

Sample Collection

Blood samples are critical for determining the plasma concentration of both labeled and unlabeled Fluralaner over time.

-

Blood Sampling: Blood samples (approximately 2-3 mL) should be collected from the jugular vein into sodium-citrate tubes at the following time points:

-

Plasma Preparation: Plasma should be harvested by centrifugation of the blood samples and stored frozen at -20°C or lower until analysis.[3]

Bioanalytical Method: LC-MS/MS Analysis

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying Fluralaner in plasma.[3][5]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: Appropriate for the column dimensions.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) to simultaneously detect the transitions for both unlabeled Fluralaner and Fluralaner-13C2,15N,d3. The distinct mass-to-charge ratios of the parent and daughter ions for each compound ensure accurate quantification.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the known pharmacokinetic pathway of Fluralaner.

References

- 2. metsol.com [metsol.com]

- 3. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Fluralaner in Plasma using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantification of Fluralaner in plasma samples using Isotope Dilution Mass Spectrometry (IDMS). Fluralaner, a systemic insecticide and acaricide of the isoxazoline class, requires accurate measurement in pharmacokinetic and drug development studies. The use of a stable isotope-labeled internal standard, Fluralaner-¹³C₂,¹⁵N,d₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis.

Introduction

Fluralaner is a widely used veterinary drug for the treatment and prevention of flea and tick infestations in dogs and cats.[1] Its long half-life and systemic action make it an effective ectoparasiticide.[2] Accurate quantification of Fluralaner in biological matrices, such as plasma, is crucial for pharmacokinetic studies, dose determination, and ensuring safety and efficacy.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard. The SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, any losses during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification. This application note describes a validated LC-MS/MS method for the quantification of Fluralaner in plasma using Fluralaner-¹³C₂,¹⁵N,d₃ as an internal standard.[2]

Experimental Workflow

Materials and Reagents

-

Fluralaner analytical standard

-

Fluralaner-¹³C₂,¹⁵N,d₃ (Stable Isotope Labeled Internal Standard)[2][3]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (e.g., canine, feline)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Protocols

Preparation of Stock and Working Solutions

-

Fluralaner Stock Solution (1 mg/mL): Accurately weigh 10 mg of Fluralaner and dissolve it in 10 mL of acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Fluralaner-¹³C₂,¹⁵N,d₃ and dissolve it in 1 mL of acetonitrile.

-

Working Solutions: Prepare a series of Fluralaner working solutions by serial dilution of the stock solution with acetonitrile:water (1:1, v/v) to create calibration standards. Prepare a working internal standard solution by diluting the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube and vortex briefly.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with an equal volume of 0.1% formic acid in water.[2][3]

-

Transfer the final solution to an HPLC vial for analysis.

LC-MS/MS Conditions

HPLC System

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |

Mass Spectrometer

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Fluralaner | Precursor Ion (m/z) 555.0 -> Product Ion (m/z) 161.0 |

| Fluralaner-¹³C₂,¹⁵N,d₃ | Precursor Ion (m/z) 561.0 -> Product Ion (m/z) 165.0 |

| Collision Energy | Optimized for the specific instrument |

| Source Temperature | 500 °C |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

-

Integrate the peak areas for both Fluralaner and the Fluralaner-¹³C₂,¹⁵N,d₃ internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Fluralaner in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize pharmacokinetic parameters of Fluralaner from studies in dogs, which can be determined using the described IDMS method.

Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration. [2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |

| 12.5 | 737 ± 224 | 1.0 ± 0.0 | 10,800 ± 2,900 | 14.7 ± 4.2 |

| 25 | 1,490 ± 490 | 1.0 ± 0.0 | 22,100 ± 6,300 | 15.3 ± 4.1 |

| 50 | 2,420 ± 810 | 1.0 ± 0.0 | 38,900 ± 11,200 | 12.3 ± 3.4 |

Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Topical Administration. [3][4][5]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | T½ (days) |

| 12.5 | 405 ± 157 | 28.0 ± 21.7 | 11,900 ± 3,600 | 21.0 ± 10.3 |

| 25 | 727 ± 256 | 35.0 ± 21.6 | 21,100 ± 6,400 | 17.5 ± 5.5 |

| 50 | 1,510 ± 540 | 28.0 ± 19.3 | 41,500 ± 12,100 | 21.2 ± 8.4 |

Method Validation

The described method should be validated according to relevant regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include:

-

Linearity: The linear range of the method for the determination of Fluralaner is typically 10.0 to 2500 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL.[2][3]

-

Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of Fluralaner and its internal standard.

-

Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and internal standard.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Fluralaner in plasma using Isotope Dilution Mass Spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic and other drug development studies. The provided experimental details can be adapted for use with various LC-MS/MS systems. Proper method validation is essential before implementation for routine analysis.

References

Application Notes and Protocols for Fluralaner Analysis in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class. Its widespread use in veterinary medicine for companion animals necessitates robust and validated analytical methods to monitor its presence and persistence in environmental compartments such as soil and water. This document provides detailed application notes and protocols for the sample preparation and analysis of fluralaner in these matrices, primarily utilizing QuEChERS for soil and Solid-Phase Extraction (SPE) for water, followed by analysis with Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analysis of Fluralaner in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil. This protocol is based on established QuEChERS procedures for pesticides in soil.[1][2]

Experimental Protocol: QuEChERS Method for Soil

1. Sample Pre-treatment:

- Air-dry the soil sample to a constant weight.

- Remove any large debris, such as stones and plant matter.

- Homogenize the sample by grinding and sieving through a 2 mm mesh.

2. Extraction:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

- Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.

- Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the tube.

- Add an appropriate internal standard.

- Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

- Immediately shake for another 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

- Vortex for 2 minutes.

- Centrifuge at 4000 rpm for 5 minutes.

- Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary for Soil Analysis

The following table summarizes typical performance data for the analysis of pesticides in soil using QuEChERS and LC-MS/MS, which can be expected for fluralaner analysis.

| Parameter | Value | Reference |

| Recovery | 70 - 120% | [1] |

| Relative Standard Deviation (RSD) | ≤ 20% | [1] |

| Limit of Detection (LOD) | 0.005 - 0.020 µg/kg | [2] |

| Limit of Quantification (LOQ) | 10 µg/kg | [1] |

Workflow for Fluralaner Analysis in Soil

Workflow for the extraction and cleanup of fluralaner from soil samples.

Analysis of Fluralaner in Water

For the analysis of fluralaner in water, a pre-concentration step is necessary due to the expected low concentrations. Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water

1. Sample Pre-treatment:

- Collect the water sample in a clean, amber glass bottle.

- If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

- Adjust the pH of the sample to neutral (pH 7) if necessary.

2. Solid-Phase Extraction (SPE):

- Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 6 cc, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

- Sample Loading: Load 500 mL of the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

- Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

- Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.

- Elution: Elute the retained fluralaner from the cartridge with 10 mL of acetonitrile into a collection tube.

- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase used for LC-MS/MS analysis.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Quantitative Data Summary for Water Analysis

The following table presents expected performance data for fluralaner analysis in water, based on data from medicated drinking water and plasma analysis.

| Parameter | Value | Reference |

| Recovery | >95% | [3] |

| Limit of Detection (LOD) | ~0.002 µg/mL | [3] |

| Limit of Quantification (LOQ) | ~0.005 µg/mL | [3] |

Workflow for Fluralaner Analysis in Water

Workflow for the extraction and cleanup of fluralaner from water samples.

Analytical Determination by LC-MS/MS

The analysis of fluralaner is typically performed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex environmental matrices.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of fluralaner. The mobile phase usually consists of a gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for fluralaner, which provides high selectivity and quantitative accuracy.

Conclusion

The protocols outlined in this document provide a robust framework for the analysis of fluralaner in soil and water samples. The QuEChERS method for soil and SPE for water are effective sample preparation techniques that, when coupled with LC-MS/MS analysis, can achieve the low detection limits required for environmental monitoring. It is recommended that each laboratory validates these methods with their own equipment and specific matrix variations to ensure data quality and accuracy.

References

Application of Fluralaner-13C2,15N,d3 in Environmental Monitoring: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluralaner, a member of the isoxazoline class of parasiticides, is increasingly used in veterinary medicine to control flea and tick infestations in companion animals. Its systemic mode of action and long half-life provide extended protection. However, the primary route of elimination is through feces as the unchanged parent compound, leading to concerns about its potential environmental impact.[1] Accurate and sensitive monitoring of Fluralaner in various environmental compartments is crucial to understand its fate, transport, and potential effects on non-target organisms.

The use of an isotopically labeled internal standard, such as Fluralaner-13C2,15N,d3, is the gold standard for the quantitative analysis of Fluralaner in complex environmental matrices. Isotope dilution mass spectrometry (IDMS) compensates for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest accuracy and precision in analytical measurements. This document provides detailed application notes and protocols for the use of Fluralaner-13C2,15N,d3 in environmental monitoring.

Quantitative Data Summary

The following tables summarize key data related to the environmental presence and toxicological endpoints of Fluralaner. It is important to note that environmental monitoring data for Fluralaner is still emerging, and further research is needed to establish a more comprehensive understanding of its concentrations in various environmental compartments.

Table 1: Environmental Persistence of Fluralaner

| Matrix | Parameter | Value | Reference |

| Soil (sandy loam) | DT50 (aerobic) | Up to 989 days | [1] |

| Aquatic Environments | DT50 (aerobic) | 3-4 days | [1] |

| Sediment | DT50 | 112-195 days | [1] |

DT50: Dissipation Time 50%, the time it takes for 50% of the initial concentration to dissipate.

Table 2: Ecotoxicological Data for Fluralaner

| Organism | Endpoint | Value | Reference |

| Daphnia magna (aquatic invertebrate) | NOEC (reproduction) | 0.047 µg/L | [1] |

| Zebrafish (Danio rerio) | LC50 (96h) | >10 mg/L | [2] |

| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 12.06 (48h at 2.00 mg/L) | [2] |

| Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) | 21.34 (144h at 0.20 mg/L) | [2] |

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration 50%; BCF: Bioconcentration Factor.

Table 3: Reported Environmental Concentrations of Fluralaner

| Matrix | Concentration | Context | Reference |

| Swimming Water | Exceeded Dutch water quality standards | After swimming of a dog orally treated with Fluralaner | [3] |

| Bird's Nest Hair | Detected | Indicating a potential pathway for wildlife exposure | [3] |

Experimental Protocols

The following are detailed protocols for the analysis of Fluralaner in soil/sediment and water samples using Fluralaner-13C2,15N,d3 as an internal standard.

Protocol 1: Analysis of Fluralaner in Soil and Sediment using QuEChERS and LC-MS/MS

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is widely used for the extraction of pesticides from complex matrices.[4][5]

1. Materials and Reagents

-

Fluralaner analytical standard

-

Fluralaner-13C2,15N,d3 internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Formic acid, LC-MS grade

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE cleanup

-

Vortex mixer

-

Centrifuge

2. Sample Preparation and Extraction

-

Weigh 10 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (if the sample is dry) and vortex for 30 seconds to hydrate.

-

Spike the sample with a known amount of Fluralaner-13C2,15N,d3 internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 x g for 2 minutes.

-

Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Injection Volume: 5-10 µL.

-

MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Fluralaner: Monitor at least two transitions (e.g., precursor ion m/z 554 -> product ions).

-

Fluralaner-13C2,15N,d3: Monitor the corresponding mass-shifted transition.

-

5. Quantification

-

Create a calibration curve using a series of standards containing known concentrations of Fluralaner and a constant concentration of Fluralaner-13C2,15N,d3.

-

Calculate the concentration of Fluralaner in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Fluralaner in Water using Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol outlines a general procedure for the extraction and concentration of Fluralaner from water samples.[6][7]

1. Materials and Reagents

-

Fluralaner analytical standard

-

Fluralaner-13C2,15N,d3 internal standard solution (e.g., 100 ng/mL in methanol)

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Glassware for sample collection and processing

2. Sample Preparation and Extraction

-

Collect a 500 mL water sample in a clean glass bottle.

-

Spike the water sample with a known amount of Fluralaner-13C2,15N,d3 internal standard solution (e.g., 100 µL of 100 ng/mL solution).

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the cartridge go dry.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After the entire sample has passed through, wash the cartridge with 5 mL of water to remove any interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the retained analytes with 6 mL of acetonitrile.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

The LC-MS/MS conditions are the same as described in Protocol 1.

4. Quantification

-

The quantification procedure is the same as described in Protocol 1.

Mandatory Visualizations

Fluralaner's Mode of Action

Fluralaner exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of insects and acarines.[8] It potently blocks both γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target parasites.

Caption: Fluralaner's inhibitory action on chloride channels.

Experimental Workflow for Soil/Sediment Analysis

The following diagram illustrates the key steps in the analysis of Fluralaner in soil and sediment samples.

Caption: QuEChERS workflow for soil and sediment samples.

Experimental Workflow for Water Analysis

The following diagram illustrates the key steps in the analysis of Fluralaner in water samples.

References

- 1. Fecal elimination of fluralaner in different carnivore species after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute toxicity, bioconcentration, elimination and antioxidant effects of fluralaner in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pet dogs transfer veterinary medicines to the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. weber.hu [weber.hu]

- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. scispace.com [scispace.com]

- 8. Fluralaner [sitem.herts.ac.uk]

Application Notes and Protocols for Fluralaner Metabolism Studies Using Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for conducting metabolism studies of the isoxazoline ectoparasiticide, fluralaner, using labeled compounds. The protocols are designed to guide researchers in performing in vivo and in vitro experiments to elucidate the metabolic fate of fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide with a long-lasting efficacy. Understanding its metabolism is crucial for assessing its safety and efficacy. Studies utilizing radiolabeled compounds, such as [14C]-fluralaner, are the gold standard for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. This document outlines the key experimental protocols and data interpretation for such studies.

Comparative metabolism studies with [14C]-fluralaner have been conducted in rats, dogs, and chickens, demonstrating a similar metabolic profile across these species.[1] The primary route of elimination is through the feces, with the parent fluralaner being the major component found in all tissues.[1][2][3]

Key Experimental Protocols

Protocol 1: In Vivo Metabolism and Excretion Balance Study in Rodents (Rat Model)

This protocol describes a study to determine the absorption, distribution, metabolism, and excretion of [14C]-fluralaner in rats.

1. Materials and Reagents:

-

[14C]-Fluralaner (radiolabeled at a metabolically stable position)

-

Test animals: Sprague-Dawley rats (equal numbers of males and females)

-

Metabolism cages for separate collection of urine and feces

-

Scintillation fluid and vials

-

Liquid Scintillation Counter (LSC)

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

-

Mass Spectrometer (MS)

-

Tissue homogenizer

-

Solvents for extraction (e.g., acetonitrile, methanol)

2. Experimental Procedure:

-

Dosing: A single oral dose of [14C]-fluralaner is administered to the rats. A typical dose for a non-pharmacological effect study would be in the range of 10-50 mg/kg body weight.

-

Sample Collection:

-

Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dosing.[1]

-

Blood samples are collected at predetermined time points to determine the pharmacokinetic profile.

-

At the end of the collection period, animals are euthanized, and tissues (liver, kidney, fat, muscle, etc.) are harvested.[1]

-

-

Sample Analysis:

-

Radioactivity Quantification: The total radioactivity in urine, feces, and tissue homogenates is determined by LSC.

-

Metabolite Profiling: Urine, feces extracts, and plasma are analyzed by HPLC with radiodetection to separate the parent compound from its metabolites.

-

Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.

-

3. Data Analysis:

-

Calculate the percentage of the administered radioactive dose recovered in urine and feces over time to determine the primary route of excretion.

-

Determine the concentration of total radioactivity and the proportion of parent drug and metabolites in plasma and tissues.

-

Construct a metabolic pathway based on the identified metabolites.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to investigate the potential for hepatic metabolism of fluralaner and identify the enzymes involved.

1. Materials and Reagents:

-

[14C]-Fluralaner

-

Liver microsomes (from relevant species, e.g., rat, dog, human)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath (37°C)

-

Solvents for extraction (e.g., acetonitrile)

-

HPLC with radiodetection

-

LC-MS/MS

2. Experimental Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes, [14C]-fluralaner, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific period (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the terminated incubation mixture to pellet the protein.

-

Analyze the supernatant by HPLC with radiodetection to separate and quantify the parent drug and any metabolites formed.

-

Use LC-MS/MS to identify the structure of the metabolites.

-

3. Data Analysis:

-

Calculate the rate of disappearance of the parent compound to determine the metabolic stability.

-

Identify the metabolites formed and compare them to those observed in vivo.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of fluralaner in dogs. While these studies did not use labeled compounds, they provide essential information on the behavior of fluralaner in a target species.

Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral Administration

| Dose (mg/kg BW) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | t1/2 (days) |

| 12.5 | 879 ± 223 | 1 | 9,350 ± 2,130 | 12.4 ± 2.9 |

| 25 | 1,530 ± 388 | 1 | 18,900 ± 4,370 | 15.3 ± 4.3 |

| 50 | 2,270 ± 833 | 1 | 30,800 ± 10,200 | 14.3 ± 3.4 |

Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]

Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Intravenous Administration

| Dose (mg/kg BW) | Clearance (L/kg/day) | Volume of Distribution (L/kg) | Mean Residence Time (days) | t1/2 (days) |

| 12.5 | 0.14 ± 0.03 | 3.1 ± 0.6 | 20.1 ± 3.8 | 15.1 ± 3.1 |

Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]

Visualizations

Diagram 1: Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for an in vivo metabolism study of [14C]-fluralaner.

Diagram 2: Proposed Metabolic Pathway of Fluralaner

Caption: Proposed metabolic pathways for fluralaner.[1]

Discussion and Conclusion

The metabolism of fluralaner has been investigated using radiolabeled compounds, confirming that it undergoes several metabolic transformations, although the parent compound remains the major component in tissues. The primary metabolic pathways include hydroxylation, N-dealkylation, and amide hydrolysis, followed by conjugation reactions.[1] The predominant route of excretion is via the feces.

The protocols outlined in these application notes provide a robust framework for conducting detailed metabolism studies of fluralaner. By employing these methods, researchers can gain a comprehensive understanding of the ADME properties of this important veterinary drug, contributing to its safe and effective use.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Fluralaner Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Fluralaner enantiomers. Fluralaner, a potent insecticide and acaricide, possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-Fluralaner. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial for research, development, and quality control purposes. This protocol utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the enantiomers, enabling accurate determination of their ratio. The method is suitable for researchers, scientists, and drug development professionals working with Fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline class of compounds. It is widely used in veterinary medicine to control flea and tick infestations in dogs and cats. The molecule contains a single chiral center, resulting in two enantiomeric forms: (S)-(+)-Fluralaner and (R)-(-)-Fluralaner. Studies have indicated that the S-enantiomer exhibits significantly higher insecticidal activity compared to the R-enantiomer.[1][2] Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for understanding their individual contributions to the overall efficacy and safety of Fluralaner-based products. This application note presents a validated HPLC method for the enantioselective analysis of Fluralaner.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

-

Solvents: HPLC grade n-hexane and anhydrous ethanol.

-

Sample: Fluralaner racemic standard.

-

Volumetric flasks, vials, and syringes.

Sample Preparation

-

Prepare a stock solution of racemic Fluralaner in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to prepare working standards within the desired concentration range (e.g., 80 µg/mL to 200 µg/mL).

-

Filter the final solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A detailed summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane : anhydrous ethanol (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (Room Temperature) |

| Detection | UV at 265 nm |

| Injection Volume | 20 µL |

Experimental Workflow

Caption: Workflow for Chiral HPLC Separation of Fluralaner Enantiomers.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the (R)- and (S)-Fluralaner enantiomers was achieved. The method demonstrated good linearity and recovery for both enantiomers.

Quantitative Data Summary

The following table summarizes the performance of the HPLC method for the analysis of Fluralaner enantiomers.[3]

| Parameter | (R)-Fluralaner | (S)-Fluralaner |

| Linearity Range | 80.288 - 187.338 µg/mL | 81.902 - 191.104 µg/mL |

| Correlation Coefficient (r) | 0.9997 | 0.9999 |

| Average Recovery | 100.6% | 100.8% |

The proportions of R-Fluralaner and S-Fluralaner in the determined sample batches were found to be approximately 1:1, as expected for a racemic mixture.[3]

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the chiral separation and quantification of Fluralaner enantiomers. The use of a CHIRALPAK® AD-H column with a mobile phase of n-hexane and anhydrous ethanol allows for excellent resolution. This method is accurate, reproducible, and suitable for the routine analysis of the enantiomeric ratio in Fluralaner samples.[3]

Signaling Pathways and Logical Relationships

Caption: Principle of Chiral Separation of Fluralaner Enantiomers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Fluralaner-13C2,15N,d3

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Fluralaner-13C2,15N,d3.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended LC-MS/MS parameters for Fluralaner-13C2,15N,d3?

A1: For initial method development, it is recommended to start with parameters similar to those used for the unlabeled Fluralaner, with adjustments for the mass-to-charge ratio (m/z) of the precursor and product ions. The stable isotope labels will increase the mass of the molecule. A good starting point is to use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to aid in protonation and improve peak shape.[1][2][3] For the mass spectrometer, operate in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.

Q2: How do I determine the precursor ion for Fluralaner-13C2,15N,d3?

A2: The precursor ion will be the protonated molecule, [M+H]+. To determine its m/z, you need to know the exact mass of Fluralaner-13C2,15N,d3. This information is typically provided by the supplier of the stable isotope-labeled standard. You can then perform a full scan or precursor ion scan in the mass spectrometer by infusing a standard solution of Fluralaner-13C2,15N,d3 to identify the most abundant ion, which will correspond to the [M+H]+ adduct.

Q3: How are the product ions and optimal collision energies for Fluralaner-13C2,15N,d3 selected?

A3: Product ions are generated by fragmenting the precursor ion in the collision cell of the mass spectrometer. To select the most suitable product ions and optimize the collision energy (CE), a product ion scan of the Fluralaner-13C2,15N,d3 precursor ion is performed at various collision energies.[4][5][6] The goal is to identify two to three intense and specific product ions. The CE that yields the highest intensity for each product ion is considered optimal.[6] Automated compound optimization software available on most modern LC-MS/MS instruments can streamline this process.[6][7]

Q4: What are common causes of low sensitivity for Fluralaner-13C2,15N,d3, and how can I improve it?

A4: Low sensitivity can stem from several factors, including inefficient ionization, ion suppression from matrix components, suboptimal MS parameters, or poor chromatographic peak shape. To improve sensitivity, ensure the mobile phase composition is optimal for ionization; for example, using volatile buffers like ammonium formate or acids like formic acid can enhance signal intensity.[1] Proper sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove interfering matrix components that cause ion suppression.[8][9][10] Additionally, fine-tuning of MS source parameters like capillary voltage, gas flows, and temperatures is crucial for maximizing the signal.[5]

Q5: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for Fluralaner-13C2,15N,d3. What are the potential causes and solutions?

A5: Poor peak shape can be caused by a variety of factors. Peak tailing may result from secondary interactions with the stationary phase or column contamination.[11] Using a high-purity, end-capped column and ensuring mobile phase pH is appropriate can mitigate these interactions. Peak fronting can be a sign of column overload, so reducing the injection volume or sample concentration may help.[12] Split peaks can indicate a partially clogged frit or a void in the column packing material, which may necessitate column replacement. It is also important to ensure that the injection solvent is compatible with the initial mobile phase to prevent peak distortion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Fluralaner-13C2,15N,d3.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal Intensity | Incorrect MRM transitions selected. | Verify the precursor and product ion m/z values for Fluralaner-13C2,15N,d3. |

| Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature). | Systematically optimize source parameters by infusing a standard solution. | |

| Ion suppression from co-eluting matrix components. | Improve sample cleanup using techniques like SPE. Modify the chromatographic method to separate the analyte from interfering compounds. | |

| Inefficient ionization due to mobile phase composition. | Add or adjust the concentration of modifiers like formic acid or ammonium formate in the mobile phase. | |

| Poor Peak Shape (Tailing, Fronting, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |

| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. | |

| Secondary interactions with the stationary phase. | Use a high-quality, end-capped column. Adjust the mobile phase pH. | |

| Column overload. | Reduce the amount of analyte injected by decreasing the injection volume or sample concentration. | |

| High Background Noise | Contaminated mobile phase, solvents, or LC system. | Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. |

| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations. | |

| Electronic noise. | Ensure proper grounding of the instrument. | |

| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the LC pump for leaks or pressure fluctuations. |

| Column temperature variations. | Use a column oven to maintain a stable temperature. | |

| Column degradation. | Replace the column if retention times continue to shift. |

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for Fluralaner-13C2,15N,d3

-

Prepare a Standard Solution: Prepare a 1 µg/mL solution of Fluralaner-13C2,15N,d3 in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Precursor Ion Identification:

-

Operate the mass spectrometer in positive ESI mode.

-

Perform a full scan analysis over a relevant m/z range to identify the protonated molecule [M+H]+. The expected m/z will be higher than that of unlabeled Fluralaner due to the isotopic labels.

-

-

Product Ion and Collision Energy Optimization:

-

Set the mass spectrometer to product ion scan mode, selecting the identified [M+H]+ as the precursor ion.

-

Ramp the collision energy (e.g., from 5 to 50 eV) and acquire product ion spectra.

-

Identify 2-3 of the most intense and stable product ions.

-

For each selected product ion, perform a more detailed collision energy optimization by acquiring MRM signals at finer CE increments (e.g., 2 eV steps) around the previously found optimum to determine the exact CE that maximizes the signal for each transition.[4][5]

-

Optimized Quantitative Parameters (Hypothetical)

The following table presents hypothetical optimized MRM parameters for Fluralaner-13C2,15N,d3. The exact m/z values will depend on the specific labeling pattern of the internal standard. Users should determine these values experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Fluralaner-13C2,15N,d3 | [M+H]+ | Product Ion 1 | Optimized CE 1 | 100 |

| Fluralaner-13C2,15N,d3 | [M+H]+ | Product Ion 2 | Optimized CE 2 | 100 |

Visualizations

LC-MS/MS Parameter Optimization Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. irjpms.com [irjpms.com]

- 3. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. skyline.ms [skyline.ms]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. The effect of food on the pharmacokinetics of oral fluralaner in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of fluralaner in dogs and cats following single topical or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preventing deuterium exchange in Fluralaner-d3 standards

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Fluralaner-d3 internal standards to prevent deuterium exchange during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for Fluralaner-d3 standards?

A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[1] For deuterated internal standards like Fluralaner-d3, this is problematic as it changes the mass of the standard, leading to inaccuracies in quantitative analysis. The formation of partially or fully back-exchanged Fluralaner (Fluralaner-d2, -d1, or -d0) can interfere with the accurate measurement of the target analyte.

Q2: Where are the deuterium atoms located on the Fluralaner-d3 molecule and how does this affect stability?

A2: The precise location of deuterium substitution can vary between manufacturers. However, based on common synthetic routes for deuterated aromatic compounds, the deuterium atoms in Fluralaner-d3 are most likely located on one of the aromatic rings.[2][3] Protons on aromatic rings can be susceptible to exchange under strongly acidic or basic conditions.[4][5][6] The stability of the deuterium labels is therefore dependent on the pH of the solutions it comes into contact with.

Q3: What are the primary factors that can induce deuterium exchange in Fluralaner-d3?

A3: The main factors influencing deuterium exchange are:

-

pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings.[6] The rate of exchange is generally at its minimum between pH 2 and 3.[6]

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.

-

Solvent Composition: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange reaction. The presence of water in organic solvents is a common cause of back-exchange.[7]

-

Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions, the greater the extent of deuterium exchange.

Q4: What are the ideal storage conditions for Fluralaner-d3 standards?

A4: To ensure the stability of your Fluralaner-d3 standard:

-

Solvent: Store the standard in a high-purity, aprotic, and anhydrous solvent such as acetonitrile or dioxane. Avoid aqueous solutions or protic solvents for long-term storage.

-

Temperature: Store the standard solution at the recommended temperature, typically -20°C or lower, to minimize any potential for degradation or exchange.[8]

-

Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and solvent evaporation.

Troubleshooting Guide

This guide addresses common issues related to potential deuterium exchange in Fluralaner-d3 standards.

| Observed Problem | Potential Cause | Recommended Solution |

| Appearance of unexpected peaks at lower m/z values corresponding to Fluralaner-d2, -d1, or -d0 in LC-MS analysis. | Deuterium back-exchange is occurring. | 1. Check Mobile Phase pH: If using an acidic mobile phase, ensure the pH is not excessively low (ideally between 2.5 and 4). Consider using a buffered mobile phase to maintain a consistent pH. 2. Solvent Purity: Use high-purity, anhydrous solvents for both sample preparation and mobile phases. 3. Minimize Exposure Time: Prepare samples immediately before analysis and minimize the time the standard spends in aqueous or protic solutions. 4. Reduce Temperature: If possible, use a cooled autosampler to maintain the stability of the samples while they are queued for analysis. |

| Inconsistent or decreasing response of the Fluralaner-d3 internal standard over an analytical run. | Gradual deuterium exchange in the autosampler. | 1. Re-evaluate Sample Solvent: If samples are prepared in a solvent that promotes exchange, consider changing to a more inert solvent. 2. Batch Size: Reduce the number of samples in each analytical run to minimize the time the last sample sits in the autosampler. 3. Stability Check: Perform an experiment to assess the stability of the standard in the autosampler over a typical run time (see Experimental Protocol 1). |

| Poor reproducibility of analytical results. | Inconsistent deuterium exchange between samples and standards. | 1. Standardize Procedures: Ensure that all samples, standards, and quality controls are treated identically in terms of solvent, pH, temperature, and time. 2. Internal Standard Spiking: Add the Fluralaner-d3 internal standard as late as possible in the sample preparation workflow to minimize its exposure to harsh conditions. |

Experimental Protocols

Protocol 1: Assessment of Fluralaner-d3 Stability in Analytical Solvents

Objective: To determine the rate of deuterium exchange of Fluralaner-d3 in a given solvent or mobile phase over time.

Methodology:

-

Prepare a solution of Fluralaner-d3 at a known concentration in the solvent or mobile phase to be tested.

-

Divide the solution into several aliquots in autosampler vials.

-

Analyze one aliquot immediately (T=0) using a validated LC-MS method capable of resolving Fluralaner-d3 and its potential back-exchanged products (d2, d1, d0).

-

Store the remaining aliquots under the conditions to be tested (e.g., room temperature, refrigerated, in the autosampler).

-

Analyze the aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours).

-

For each time point, calculate the peak area of Fluralaner-d3 and any observed back-exchanged products.

-

Plot the percentage of the Fluralaner-d3 remaining versus time to determine its stability.

Protocol 2: Verification of Isotopic Purity of Fluralaner-d3 Standard

Objective: To confirm the isotopic purity of a new or stored Fluralaner-d3 standard.

Methodology:

-

Prepare a dilute solution of the Fluralaner-d3 standard in a non-protic, anhydrous solvent (e.g., acetonitrile).

-

Infuse the solution directly into a high-resolution mass spectrometer or analyze by LC-MS with a short, fast gradient.

-

Acquire the full scan mass spectrum in the region of the protonated molecule of Fluralaner-d3.

-

Determine the relative intensities of the isotopic peaks corresponding to the unlabeled Fluralaner and the d1, d2, and d3 isotopologues.[1][9]

-

Calculate the isotopic purity by dividing the intensity of the d3 peak by the sum of the intensities of all Fluralaner-related peaks.

Visualizations

Caption: Pathway of deuterium exchange in Fluralaner-d3.

Caption: Troubleshooting workflow for Fluralaner-d3 exchange issues.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Ion Suppression with Fluralaner-13C2,15N,d3

Welcome to the technical support center for addressing ion suppression in the bioanalysis of Fluralaner using its stable isotope-labeled internal standard, Fluralaner-13C2,15N,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my Fluralaner bioanalysis?